N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from simple precursors like acetic acids, esters, and various benzoyl chlorides. A common approach is the construction of the oxadiazole ring followed by the attachment of the benzamide and morpholine groups through subsequent reactions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings is characterized by X-ray diffraction studies, which reveal detailed information about the crystal lattice, bond lengths, and angles. These studies are essential for understanding the three-dimensional arrangement and potential intermolecular interactions within the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds with the oxadiazole moiety are known to undergo various chemical reactions, including substitutions and ring transformations. These reactions can significantly alter their chemical properties and biological activities. The stability and reactivity of these compounds can be influenced by the presence of substituents on the oxadiazole ring and the nature of the interacting functional groups (Kayukova et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their formulation and application in various fields. These properties are often determined using spectroscopic and crystallographic techniques to provide insights into their molecular arrangement and intermolecular interactions (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and photostability, are key factors determining the compound's utility in chemical synthesis and potential biological applications. These properties are influenced by the molecular structure, particularly the electronic distribution and steric hindrance provided by the functional groups present in the molecule (Buscemi et al., 1996).
Scientific Research Applications
Anticancer Evaluation
N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide derivatives have been evaluated for their anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of such compounds starting from 2-(4-methylphenyl)acetic acid. These compounds showed moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Synthesis and Characterization
The chemical synthesis and characterization of compounds containing the 1,2,4-oxadiazole moiety, similar to N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide, have been extensively studied. Chau et al. (1982) reported the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds in a one-step reaction, highlighting the versatility and reactivity of the 1,2,4-oxadiazole ring in heterocyclic chemistry (Chau, Saegusa, & Iwakura, 1982).
Mechanism of Action
properties
IUPAC Name |
N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-3-5-17(6-4-16)21-23-20(29-24-21)15-25(2)22(27)18-7-9-19(10-8-18)26-11-13-28-14-12-26/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHCFDDHXJVZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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